Astilbin

Catalog No.
S519581
CAS No.
29838-67-3
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astilbin

CAS Number

29838-67-3

Product Name

Astilbin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N

SMILES

O=C1[C@H](O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H](C3=CC=C(O)C(O)=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Description

The exact mass of the compound Astilbin is 450.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Astilbin is a naturally occurring flavonoid, a type of polyphenol, found primarily in plants like Engelhardia spicata and Astilbe chinensis []. Research interest in astilbin stems from its various biological properties, particularly its antioxidant and anti-inflammatory effects. Let's delve deeper into two key areas of scientific research on astilbin:

Antioxidant Properties

As an antioxidant, astilbin helps combat free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have shown that astilbin exhibits potent free radical scavenging activity []. For instance, a study published in the journal "Food and Chemical Toxicology" found that astilbin effectively scavenged free radicals and protected against oxidative stress in liver cells.

Astilbin, chemically known as Taxifolin 3-O-rhamnoside, is a flavonoid glycoside characterized by its molecular formula C21H22O11. It is primarily derived from various plant sources, including St John's wort (Hypericum perforatum), the bark of Dimorphandra mollis, and the rhizome of Astilbe thunbergii among others . The compound exists in several isomeric forms, with the (2R-trans)-isomer being the most prominent .

Astilbin undergoes various chemical transformations. Notably, it can be converted into taxifolin through acidic hydrolysis, a reaction that is influenced by temperature and acidity levels . Additionally, studies have shown that astilbin exhibits stability under different pH conditions and solvent environments, which affects its degradation behavior .

Astilbin has been extensively studied for its biological activities, which include:

  • Antioxidant Properties: It demonstrates significant antioxidant activity, contributing to cellular protection against oxidative stress .
  • Antibacterial Effects: Astilbin exhibits in vitro antibacterial activity and has been noted for promoting burn wound healing .
  • Anti-inflammatory Effects: Research indicates that astilbin can modulate inflammatory responses and improve conditions such as hyperuricemia and kidney injury in experimental models .

Astilbin can be synthesized through various methods, including:

  • Extraction from Natural Sources: It can be isolated from plants known to contain this compound.
  • Chemical Synthesis: The compound can also be synthesized in the laboratory through glycosylation reactions involving taxifolin and rhamnose derivatives.

Astilbin has several applications across different fields:

  • Traditional Medicine: It is utilized in traditional Chinese medicine for its therapeutic properties.
  • Cosmetics and Skincare: Due to its antioxidant and anti-inflammatory effects, astilbin is being explored for use in cosmetic formulations aimed at skin protection and repair.
  • Agriculture: The compound exhibits insecticidal properties against certain pests, making it a candidate for use in sustainable agriculture .

Studies on astilbin's interactions have revealed its potential synergistic effects with other compounds. For instance, it has been shown to enhance the activity of certain antioxidants in biological systems. Additionally, research indicates that astilbin may interact with various signaling pathways involved in inflammation and oxidative stress responses .

Astilbin shares structural similarities with several other flavonoids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
TaxifolinFlavanonolParent compound of astilbin; lacks rhamnosyl moiety
3'-O-MethylastilbinMethylated FlavanonolExhibits immunosuppressive activity against dermatitis
QuercetinFlavonolKnown for strong antioxidant effects; more widely studied
RutinFlavonol GlycosideCommonly used for vascular health; contains a sugar moiety

Astilbin's uniqueness lies in its specific glycosidic structure and its combination of biological activities that are not as pronounced in some of these similar compounds. Its targeted applications in traditional medicine further distinguish it from others like taxifolin or quercetin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

179 - 180 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

29838-67-3

Wikipedia

Astilbin

Dates

Modify: 2023-08-15
1: Diao H, Kang Z, Han F, Jiang W. Astilbin protects diabetic rat heart against ischemia-reperfusion injury via blockade of HMGB1-dependent NF-κB signaling pathway. Food Chem Toxicol. 2014 Jan;63:104-10. doi: 10.1016/j.fct.2013.10.045. Epub 2013 Nov 6. PubMed PMID: 24211745.
2: Di TT, Ruan ZT, Zhao JX, Wang Y, Liu X, Wang Y, Li P. Astilbin inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway. Int Immunopharmacol. 2016 Mar;32:32-8. doi: 10.1016/j.intimp.2015.12.035. Epub 2016 Jan 16. PubMed PMID: 26784569.
3: Kong G, Huang X, Wang L, Li Y, Sun T, Han S, Zhu W, Ma M, Xu H, Li J, Zhang X, Liu X, Wang X. Astilbin alleviates LPS-induced ARDS by suppressing MAPK signaling pathway and protecting pulmonary endothelial glycocalyx. Int Immunopharmacol. 2016 Jul;36:51-8. doi: 10.1016/j.intimp.2016.03.039. Epub 2016 Apr 22. PubMed PMID: 27111514.
4: Ding Y, Liang Y, Deng B, Qiao A, Wu K, Xiao W, Gong W. Induction of TGF-β and IL-10 production in dendritic cells using astilbin to inhibit dextran sulfate sodium-induced colitis. Biochem Biophys Res Commun. 2014 Apr 4;446(2):529-34. doi: 10.1016/j.bbrc.2014.02.136. Epub 2014 Mar 12. PubMed PMID: 24613838.
5: Tang J, Guo J, Fan J, Qian C, Tao F, Zhou X, Wu X, Sun Y, Li J, Shen Y, Xu Q. Metabolite profiling of astilbin in rat sera using UPLC/MS(E) and impact of its metabolites on immunosuppressive activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:56-62. doi: 10.1016/j.jchromb.2013.04.018. Epub 2013 Apr 19. PubMed PMID: 23665891.
6: Zhang QF, Fu YJ, Huang ZW, Shangguang XC, Guo YX. Aqueous stability of astilbin: effects of pH, temperature, and solvent. J Agric Food Chem. 2013 Dec 11;61(49):12085-91. doi: 10.1021/jf404420s. Epub 2013 Nov 25. PubMed PMID: 24255970.
7: Lu CL, Zhu YF, Hu MM, Wang DM, Xu XJ, Lu CJ, Zhu W. Optimization of astilbin extraction from the rhizome of Smilax glabra, and evaluation of its anti-inflammatory effect and probable underlying mechanism in lipopolysaccharide-induced RAW264.7 macrophages. Molecules. 2015 Jan 6;20(1):625-44. doi: 10.3390/molecules20010625. PubMed PMID: 25569518.
8: Zhao M, Xu J, Qian D, Guo J, Jiang S, Shang EX, Duan JA. Identification of astilbin metabolites produced by human intestinal bacteria using UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Jul;28(7):1024-9. doi: 10.1002/bmc.3111. Epub 2014 Jan 7. PubMed PMID: 24399635.
9: Guo L, Liu W, Lu T, Guo W, Gao J, Luo Q, Wu X, Sun Y, Wu X, Shen Y, Xu Q. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid Astilbin. PLoS One. 2015 Apr 13;10(4):e0124002. doi: 10.1371/journal.pone.0124002. eCollection 2015. PubMed PMID: 25867237; PubMed Central PMCID: PMC4395080.
10: Wang M, Zhao J, Zhang N, Chen J. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice. Biomed Pharmacother. 2016 Oct;83:975-988. doi: 10.1016/j.biopha.2016.07.025. Epub 2016 Aug 11. PubMed PMID: 27522260.
11: Zhang QF, Nie HC, Shangguang XC, Yin ZP, Zheng GD, Chen JG. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins. J Agric Food Chem. 2013 Jan 9;61(1):151-6. doi: 10.1021/jf304398v. Epub 2012 Dec 17. PubMed PMID: 23228168.
12: He Y, Liu H, Xie Z, Liao Q, Lai X, Du Z. PVP and surfactant combined carrier as an effective absorption enhancer of poorly soluble astilbin in vitro and in vivo. Drug Dev Ind Pharm. 2014 Feb;40(2):237-43. doi: 10.3109/03639045.2012.756008. Epub 2013 Jan 28. PubMed PMID: 23350723.
13: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.
14: Chen L, Lan Z, Zhou Y, Li F, Zhang X, Zhang C, Yang Z, Li P. Astilbin attenuates hyperuricemia and ameliorates nephropathy in fructose-induced hyperuricemic rats. Planta Med. 2011 Nov;77(16):1769-73. doi: 10.1055/s-0030-1271135. Epub 2011 May 25. PubMed PMID: 21614752.
15: Zhao RZ, Zhao Y, Zhang LQ, Lu CJ. Determination of isofraxidin and astilbin by HPLC in rat plasma and its application after orally administration the extract of Sarcandra glabra. Pak J Pharm Sci. 2013 Jan;26(1):1-6. PubMed PMID: 23261720.
16: Wang Y, Zhao R, Lu C. [Comparative pharmacokinetics study of astilbin after oral administration of Yinxieling prescription or Smilacis Glabrae Rhizoma to rats]. Zhongguo Zhong Yao Za Zhi. 2012 Jun;37(12):1859-61. Chinese. PubMed PMID: 22997840.
17: Li P, Gao S, Jie W, Ao Q, Huang Y. Astilbin inhibits proliferation of rat aortic smooth muscle cells induced by angiotensin II and down-regulates expression of protooncogene. J Huazhong Univ Sci Technolog Med Sci. 2012 Apr;32(2):181-5. doi: 10.1007/s11596-012-0032-8. Epub 2012 Apr 20. PubMed PMID: 22528217.
18: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.
19: Meng QF, Zhang Z, Wang YJ, Chen W, Li FF, Yue LT, Zhang CJ, Li H, Zhang M, Wang CC, Zhang P, Chen H, Duan RS, Sun SM, Li YB. Astilbin ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells. J Neuroimmunol. 2016 Sep 15;298:138-45. doi: 10.1016/j.jneuroim.2016.07.016. Epub 2016 Jul 20. PubMed PMID: 27609287.
20: Lv QQ, Wu WJ, Guo XL, Liu RL, Yang YP, Zhou DS, Zhang JX, Liu JY. Antidepressant activity of astilbin: involvement of monoaminergic neurotransmitters and BDNF signal pathway. Biol Pharm Bull. 2014;37(6):987-95. Epub 2014 Mar 28. PubMed PMID: 24681540.

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